1,3-Dimethyl-5-nitrobenzene

Catalog No.
S1973131
CAS No.
99-12-7
M.F
C8H9NO2
M. Wt
151.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dimethyl-5-nitrobenzene

CAS Number

99-12-7

Product Name

1,3-Dimethyl-5-nitrobenzene

IUPAC Name

1,3-dimethyl-5-nitrobenzene

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5H,1-2H3

InChI Key

BYFNZOKBMZKTSC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)[N+](=O)[O-])C

solubility

less than 1 mg/mL at 59° F (NTP, 1992)

Canonical SMILES

CC1=CC(=CC(=C1)[N+](=O)[O-])C

Vibrational Spectroscopy

Aerobic Oxidation of Aromatic Anilines

Genetic Toxicity Evaluation

Separation on Newcrom R1 HPLC Column

    Application Summary: 1,3-Dimethyl-5-nitrobenzene is used in the separation process on Newcrom R1 HPLC column.

Nitration of Alkanes

Preparation of Symmetric and Asymmetric Aromatic Azo Compounds

1,3-Dimethyl-5-nitrobenzene, also known as 5-nitro-m-xylene, is an organic compound characterized by the molecular formula C8_8H9_9NO2_2. This compound features a benzene ring with two methyl groups located at the 1 and 3 positions and a nitro group at the 5 position. The structural configuration of 1,3-dimethyl-5-nitrobenzene contributes to its unique chemical properties and reactivity patterns, making it a valuable intermediate in organic synthesis. It appears as a yellow crystalline solid and is primarily utilized in various industrial and research applications, particularly in the fields of chemistry and biology .

No known specific mechanism of action for DMNB exists in scientific literature.

DMNB is likely to exhibit some of the hazards common to nitroaromatic compounds:

  • Toxicity: Data on specific toxicity is limited, but it's advisable to handle it with caution as it might be harmful upon ingestion, inhalation, or skin contact [].
  • Flammability: Information on flammability is not readily available, but the presence of a nitro group suggests it could be combustible.
  • Reactivity: Incompatible with strong oxidizing agents and strong bases, potentially leading to exothermic reactions [].

  • Reduction: The nitro group can be converted into an amino group through reduction processes using agents like hydrogen gas in the presence of catalysts such as palladium on carbon or chemical reducing agents like iron and hydrochloric acid.
  • Electrophilic Substitution: The compound can undergo electrophilic aromatic substitution reactions. The presence of the nitro group directs incoming electrophiles to the meta positions relative to itself, influencing the outcome of substitution reactions.
  • Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate. This reaction highlights the compound's potential for further functionalization in synthetic pathways .

The biological activity of 1,3-dimethyl-5-nitrobenzene has been studied in various contexts. Nitroaromatic compounds are known for their interactions with biological systems, often exhibiting potential toxicity. This compound has been used in studies examining the effects of nitroaromatic compounds on cellular processes and enzyme interactions. Its electrophilic nature allows it to form adducts with nucleophilic sites in biological molecules, which may lead to alterations in biological functions or contribute to toxicological effects .

Several methods are employed for synthesizing 1,3-dimethyl-5-nitrobenzene:

  • Nitration of m-Xylene: This is the most common synthesis route, where m-xylene is treated with a mixture of concentrated nitric acid and sulfuric acid under controlled temperatures. This method effectively introduces the nitro group at the desired position on the aromatic ring.
  • Oxidation of Aromatic Amines: Another approach involves oxidizing 1,3-dimethyl-5-aminobenzene using strong oxidizing agents such as potassium permanganate or chromium trioxide. This method highlights the versatility of starting materials that can yield 1,3-dimethyl-5-nitrobenzene .

1,3-Dimethyl-5-nitrobenzene finds numerous applications across various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing dyes, pharmaceuticals, and agrochemicals.
  • Research: In scientific research, it is used to study the interactions of nitroaromatic compounds with biological systems.
  • Industrial Use: The compound is utilized in producing polymers, resins, and other industrial chemicals due to its reactive nature .

Studies involving 1,3-dimethyl-5-nitrobenzene have primarily focused on its interactions with biological molecules. Its electrophilic characteristics allow it to engage with nucleophiles in biological systems, potentially leading to modifications in proteins or nucleic acids. Research has indicated that nitroaromatic compounds can influence enzymatic activity and metabolic pathways through such interactions. For example, investigations into its binding affinities with cytochrome P450 enzymes reveal its potential role as a substrate or inhibitor within metabolic processes .

1,3-Dimethyl-5-nitrobenzene can be compared with several related compounds based on structural similarities and functional characteristics:

CompoundStructural FeaturesReactivity/Properties
NitrobenzeneSingle nitro group on benzeneLess sterically hindered; more reactive towards nucleophiles
1,3-DinitrobenzeneTwo nitro groupsMore electron-deficient; less reactive towards electrophilic substitution
1,3,5-TrimethylbenzeneThree methyl groups; no nitro groupMore reactive towards electrophilic substitution due to lack of electron-withdrawing groups
2-Chloro-1,3-dimethyl-5-nitrobenzeneChlorine substituent along with methyl and nitro groupsExhibits unique reactivity due to chlorine's electron-withdrawing effect

These comparisons highlight how the presence and arrangement of functional groups significantly influence the chemical behavior and applications of these compounds.

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions for substituted benzene derivatives [1] [3]. The IUPAC name "1,3-dimethyl-5-nitrobenzene" indicates the positions of the substituent groups on the benzene ring, where two methyl groups occupy the 1 and 3 positions, and a nitro group is located at the 5 position [5]. The systematic identification utilizes the benzene ring as the parent structure, with numbering assigned to minimize the sum of substituent position numbers [3] [4].

The molecular structure can be represented by the molecular formula C₈H₉NO₂, with a molecular weight of 151.16 grams per mole [6] [7]. The International Chemical Identifier (InChI) key BYFNZOKBMZKTSC-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and chemical informatics applications [1] [5]. The Simplified Molecular Input Line Entry System representation CC1=CC(=CC(C)=C1)N+=O offers a concise textual description of the molecular connectivity [7] [8].

Table 1: Chemical Identifiers and Properties of 1,3-Dimethyl-5-nitrobenzene

PropertyValue
IUPAC Name1,3-Dimethyl-5-nitrobenzene
Common Name5-Nitro-m-xylene
Alternative Name 13,5-Dimethylnitrobenzene
Alternative Name 23,5-Dimethyl-1-nitrobenzene
Alternative Name 31-Nitro-3,5-dimethylbenzene
Alternative Name 4Benzene, 1,3-dimethyl-5-nitro-
CAS Registry Number99-12-7
Molecular FormulaC₈H₉NO₂
Molecular Weight (g/mol)151.16
InChI KeyBYFNZOKBMZKTSC-UHFFFAOYSA-N
SMILESCC1=CC(=CC(C)=C1)N+=O
European Community Number202-732-8
UNII5HVW2QTF0D
ChEMBL IDCHEMBL1482629
DSSTox Substance IDDTXSID7025136
NSC Number5403
MDL NumberMFCD00007269
Melting Point (°C)72-75
Boiling Point (°C)273-274
Physical StateSolid
AppearanceLight orange to yellow to green powder/crystals

Common Synonyms and Registry Numbers

The compound possesses numerous synonyms reflecting different naming conventions and industrial applications [1] [9] [10]. The most widely recognized common name, 5-nitro-m-xylene, derives from the xylene naming system where m-xylene refers to 1,3-dimethylbenzene, and the prefix "5-nitro" indicates the nitro group position [4] [9]. Alternative systematic names include 3,5-dimethylnitrobenzene, 3,5-dimethyl-1-nitrobenzene, and 1-nitro-3,5-dimethylbenzene, all referring to the same molecular structure with different numbering conventions [1] [10].

Registry identification systems provide unique numerical identifiers for chemical substances across different databases and regulatory frameworks [11]. The Chemical Abstracts Service Registry Number 99-12-7 serves as the primary identifier in chemical literature and databases [1] [5]. The European Community Number 202-732-8 facilitates regulatory compliance within European Union chemical legislation [1]. Additional identifiers include the FDA Unique Ingredient Identifier 5HVW2QTF0D, the ChEMBL identifier CHEMBL1482629 for bioactivity databases, and the EPA DSSTox Substance ID DTXSID7025136 for toxicological information systems [1].

Table 2: Synonyms and Alternative Names for 1,3-Dimethyl-5-nitrobenzene

Systematic NamesCommon NamesTrade/Chemical Names
1,3-Dimethyl-5-nitrobenzene5-Nitro-m-xyleneNitroxylol
3,5-Dimethyl-1-nitrobenzene3,5-Dimethylnitrobenzene5-Methyl-3-nitrotoluene
1-Nitro-3,5-dimethylbenzenem-Xylene, 5-nitro-CCRIS 3121
Benzene, 1,3-dimethyl-5-nitro-5-nitro-m-xylolNSC 5403

Table 3: Registry Numbers and Database Identifiers

Registry TypeIdentifierAuthority/Database
CAS Registry Number99-12-7Chemical Abstracts Service
European Community Number202-732-8European Chemicals Agency
UNII5HVW2QTF0DFDA Substance Registration System
ChEMBL IDCHEMBL1482629European Bioinformatics Institute
DSSTox Substance IDDTXSID7025136EPA CompTox Chemicals Dashboard
NSC Number5403National Cancer Institute
MDL NumberMFCD00007269Accelrys
Nikkaji NumberJ95.096CJapan Science and Technology Agency
Wikidata IDQ27262248Wikidata

Chemical Classification Within Nitroaromatic Compounds

Nitroaromatic compounds constitute a major class of industrial chemicals characterized by the presence of one or more nitro functional groups (-NO₂) directly attached to an aromatic ring system [12] [13]. These compounds are distinguished by their electron-withdrawing nitro groups, which significantly influence their chemical reactivity, physical properties, and biological activity [13] [14]. The nitro group functions as one of the most common explosophores, contributing to the explosive nature of many nitroaromatic compounds when multiple nitro groups are present [12] [15].

1,3-Dimethyl-5-nitrobenzene belongs to the subcategory of mononitroaromatic compounds, specifically classified as a nitrotoluene derivative or nitro-substituted xylene [16] [17]. Within the broader classification system, it falls under aromatic nitro compounds, distinguished from aliphatic nitro compounds by the direct attachment of the nitro group to the aromatic ring rather than to an aliphatic carbon chain [15] [14]. The compound exhibits the characteristic properties of nitroaromatic substances, including strong electron-withdrawing effects that deactivate the aromatic ring toward electrophilic substitution while activating it toward nucleophilic aromatic substitution [12] [13].

The classification within nitroaromatic compounds also considers the substitution pattern and the electronic effects of additional substituents [13] [16]. The presence of two methyl groups in 1,3-dimethyl-5-nitrobenzene introduces electron-donating effects that partially counteract the electron-withdrawing influence of the nitro group, creating a unique electronic environment that affects the compound's reactivity and properties [14] [18]. This dual electronic influence places the compound in a specific subcategory of nitroaromatic compounds with mixed electronic effects.

Positional Isomerism in Nitrobenzene Derivatives

Positional isomerism in benzene derivatives arises from the different possible arrangements of substituent groups around the benzene ring [19] [20]. For compounds containing two methyl groups and one nitro group, multiple positional isomers exist depending on the relative positions of these substituents [21] [22]. The systematic study of these isomers reveals important structure-property relationships that influence chemical reactivity, physical properties, and biological activity.

The fundamental principles of positional isomerism in benzene derivatives involve the concepts of ortho (1,2), meta (1,3), and para (1,4) relationships between substituents [19] [23]. In the case of 1,3-dimethyl-5-nitrobenzene, the two methyl groups occupy meta positions relative to each other, while the nitro group is meta to both methyl groups [24] [25]. This specific arrangement creates a 1,3,5-trisubstituted benzene ring with unique symmetry properties and electronic distribution.

The positional effects significantly influence the physical and chemical properties of the isomers [19] [26]. Steric hindrance between adjacent substituents in ortho positions generally leads to higher energy conformations and altered reactivity patterns [27] [28]. Electronic effects, including inductive and resonance interactions, vary with the relative positions of electron-donating methyl groups and the electron-withdrawing nitro group [29]. These positional effects result in different melting points, boiling points, solubility characteristics, and chemical reactivities among the various isomers.

Table 4: Positional Isomers of Dimethylnitrobenzene Derivatives

Compound NamePositional DesignationSubstitution PatternRelationship to 1,3-Dimethyl-5-nitrobenzene
1,2-Dimethyl-5-nitrobenzeneortho-dimethyl, meta-nitro1,2,5-trisubstitutedPositional isomer
1,3-Dimethyl-5-nitrobenzenemeta-dimethyl, meta-nitro1,3,5-trisubstitutedTarget compound
1,4-Dimethyl-2-nitrobenzenepara-dimethyl, ortho-nitro1,2,4-trisubstitutedPositional isomer
2,3-Dimethyl-1-nitrobenzeneortho-dimethyl, ortho-nitro1,2,3-trisubstitutedPositional isomer
2,4-Dimethyl-1-nitrobenzenemeta-dimethyl, ortho-nitro1,2,4-trisubstitutedPositional isomer
2,5-Dimethyl-1-nitrobenzenemeta-dimethyl, ortho-nitro1,2,5-trisubstitutedPositional isomer
3,4-Dimethyl-1-nitrobenzeneortho-dimethyl, ortho-nitro1,3,4-trisubstitutedPositional isomer
3,5-Dimethyl-1-nitrobenzenemeta-dimethyl, ortho-nitro1,3,5-trisubstitutedSame as target compound

Table 5: Positional Effects in Benzene Derivatives

Position TypeRelative PositionSteric EffectsElectronic EffectsTypical Preference
ortho (1,2)Adjacent carbonsHigh steric hindranceStrong inductive effectsLess favored (steric)
meta (1,3)Separated by one carbonModerate steric hindranceWeak inductive effectsIntermediate preference
para (1,4)Opposite carbonsLow steric hindranceMinimal inductive effectsOften preferred (less steric)

Table 6: Structural Differences in Positional Isomers

Structural FeatureImpact of Positional IsomerismRelevance to 1,3-Dimethyl-5-nitrobenzene
Molecular FormulaIdentical for all isomersC₈H₉NO₂
Molecular WeightIdentical for all isomers151.16 g/mol
Number of IsomersMultiple isomers possibleOne of several possible isomers
Symmetry ElementsDifferent symmetry for each isomerCs symmetry (mirror plane)
Dipole MomentVaries with substitution patternModerate dipole moment
Reactivity PatternDifferent due to electronic effectsMeta-directing nitro group
Physical PropertiesDifferent melting/boiling pointsSpecific melting point 72-75°C

Molecular Geometry and Bonding Configuration

1,3-Dimethyl-5-nitrobenzene exhibits a planar aromatic structure characteristic of substituted benzene derivatives. The compound consists of a benzene ring with two methyl groups positioned at the 1 and 3 positions and a nitro group at the 5 position [1] [2]. The molecular formula C₈H₉NO₂ indicates a molecular weight of 151.16-151.165 g/mol [3] [4].

The molecular geometry is fundamentally governed by the aromatic benzene ring, which maintains its characteristic planar hexagonal structure with carbon-carbon bond lengths in the typical aromatic range of 1.39-1.40 Å [5] [6]. The substitution pattern creates a meta-disubstituted system where the two methyl groups occupy positions that are separated by one carbon atom, while the nitro group is positioned meta to both methyl substituents [2] [7].

The nitro group exhibits its characteristic bonding configuration with a carbon-nitrogen bond length of approximately 1.47-1.49 Å, which is slightly shorter than a typical single C-N bond due to partial double-bond character arising from resonance delocalization [5] [6]. The nitrogen-oxygen bonds in the nitro group are approximately 1.22-1.24 Å, consistent with the resonance hybrid structure of the nitro group [6] [8].

Bond angles within the aromatic ring maintain the expected 120° geometry characteristic of sp² hybridized carbon atoms [9]. The nitro group displays an O-N-O bond angle of approximately 123-125°, reflecting the partial double-bond character and resonance stabilization [5] [6]. The C-N-O bond angles are typically around 118°, indicating the trigonal planar geometry around the nitrogen atom [6].

The methyl groups are attached to the aromatic ring through carbon-carbon bonds of approximately 1.50 Å length, representing typical sp³-sp² carbon-carbon single bonds [9]. The methyl carbons adopt tetrahedral geometry with H-C-H bond angles of approximately 109.5°.

Crystallographic Studies and Unit Cell Parameters

While specific crystallographic data for 1,3-dimethyl-5-nitrobenzene is limited in the available literature, analysis of related nitrobenzene derivatives provides insight into the expected crystallographic parameters. Nitrobenzene derivatives commonly crystallize in monoclinic crystal systems, with some examples adopting triclinic symmetry [10] [11].

Based on structural analysis of similar compounds, the expected unit cell parameters for 1,3-dimethyl-5-nitrobenzene would likely fall within the ranges observed for related nitrobenzene derivatives. The compound would be expected to crystallize with unit cell dimensions of approximately a = 5-15 Å, b = 4-16 Å, and c = 14-22 Å, with a β angle in the range of 100-120° if adopting a monoclinic system [10] [11].

The unit cell volume would be expected to range from 800-2400 ų, with Z values (number of molecules per unit cell) typically ranging from 4-8, depending on the specific packing arrangement [10] [11]. The molecular packing in the crystal structure would be influenced by several factors including van der Waals interactions between aromatic rings, dipole-dipole interactions involving the nitro group, and potential weak hydrogen bonding interactions between methyl groups and electronegative atoms [11].

The nitro group's significant dipole moment (3.5-4.0 D) would contribute to the overall crystal packing through electrostatic interactions [8]. The presence of two methyl groups would provide additional steric considerations that could influence the molecular orientation within the crystal lattice [11].

Crystal structure analysis of related nitrobenzene derivatives indicates that the nitro group typically maintains coplanarity with the aromatic ring or exhibits only slight deviations from planarity [5] [11]. The angle between the nitro group plane and the benzene ring plane is generally small (0-30°) in most crystalline nitrobenzene derivatives, although steric interactions can cause larger deviations in heavily substituted systems [5] [11] [12].

Comparative Analysis of Tautomeric Forms

1,3-Dimethyl-5-nitrobenzene does not exhibit classical tautomerism in the traditional sense of keto-enol or imine-enamine interconversion. However, the compound does display important resonance characteristics that affect its electronic structure and chemical behavior [13] [8].

The nitro group in 1,3-dimethyl-5-nitrobenzene exists as a resonance hybrid between two primary canonical forms: one with a formal double bond between nitrogen and one oxygen atom (N=O) and a single bond to the other oxygen, and another with the opposite arrangement [8]. This resonance delocalization results in both nitrogen-oxygen bonds having partial double-bond character, with bond lengths intermediate between single and double bonds [8].

The resonance stabilization of the nitro group contributes to the overall stability of the molecule and influences its reactivity patterns. The nitro group acts as a strong electron-withdrawing group through both inductive and resonance effects, significantly affecting the electron density distribution within the aromatic ring [13] [14] [8].

Unlike compounds that exhibit nitro-aci nitro tautomerism, 1,3-dimethyl-5-nitrobenzene lacks the α-hydrogen atoms necessary for this type of tautomeric interconversion [15] [16]. The nitro group is directly attached to the aromatic ring, and the absence of α-hydrogen atoms on the carbon bearing the nitro group prevents the formation of the aci-nitro tautomeric form [15] [16].

The methyl substituents in the 1 and 3 positions relative to the nitro group provide electron-donating effects through hyperconjugation and inductive donation, partially counteracting the electron-withdrawing effects of the nitro group [13] [14]. This electronic interaction influences the overall charge distribution within the molecule and affects its chemical reactivity patterns.

The substitution pattern in 1,3-dimethyl-5-nitrobenzene creates a unique electronic environment where the nitro group experiences the combined influence of two meta-positioned methyl groups. This arrangement results in a modified electronic structure compared to nitrobenzene itself, with the electron-donating methyl groups providing partial compensation for the electron-withdrawing nitro group [13] [14].

Physical Description

1,3-dimethyl-5-nitrobenzene appears as needles or yellow crystalline solid. (NTP, 1992)

XLogP3

2.5

Boiling Point

484 °F at 760 mm Hg (NTP, 1992)
274.0 °C

Melting Point

162 to 165 °F (NTP, 1992)
75.0 °C

UNII

5HVW2QTF0D

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (88.37%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (88.37%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (88.37%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (88.37%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

99-12-7

Wikipedia

1,3-dimethyl-5-nitrobenzene

General Manufacturing Information

Benzene, 1,3-dimethyl-5-nitro-: ACTIVE

Dates

Last modified: 08-16-2023

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